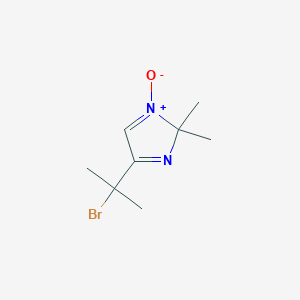
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole is a chemical compound with a unique structure that includes a brominated propyl group attached to a dimethyl-substituted imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole with 2-bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred and irradiated for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted imidazole derivatives, while oxidation reactions can produce imidazole N-oxides.
Aplicaciones Científicas De Investigación
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloropropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- 4-(2-Fluoropropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- 4-(2-Iodopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
Uniqueness
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
79614-28-1 |
|---|---|
Fórmula molecular |
C8H13BrN2O |
Peso molecular |
233.11 g/mol |
Nombre IUPAC |
4-(2-bromopropan-2-yl)-2,2-dimethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C8H13BrN2O/c1-7(2,9)6-5-11(12)8(3,4)10-6/h5H,1-4H3 |
Clave InChI |
BSFVMBVHBJHVRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(C=[N+]1[O-])C(C)(C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


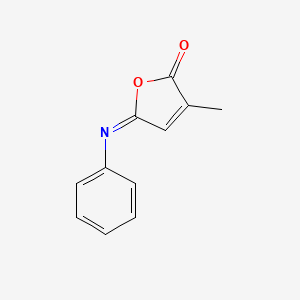

![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
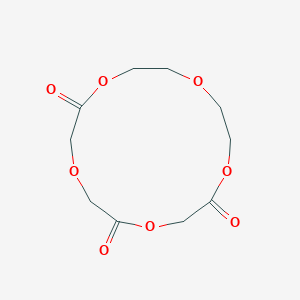
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)

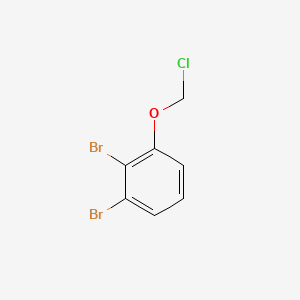
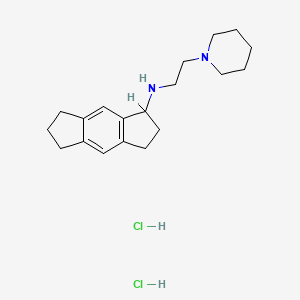
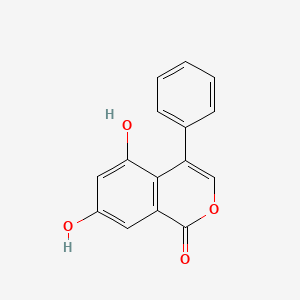

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

